2-三丁基锡基苯并噻唑

概述

描述

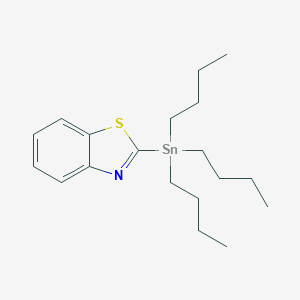

2-Tributylstannylbenzothiazole is a chemical compound with the molecular formula C19H31NSSn and a molecular weight of 424.22 . It is used in proteomics research .

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which is a class of compounds that 2-Tributylstannylbenzothiazole belongs to, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of 2-Tributylstannylbenzothiazole consists of a benzothiazole ring with a tributylstannyl group attached .科学研究应用

有机合成应用

对有机硫化合物的研究,包括苯并噻唑衍生物,揭示了它们在合成药物中的重要性。例如,苯并噻唑和三唑已被用于制造抗真菌药物和芳香化酶抑制剂,展示了它们广泛的药理学应用 (Roman 等人,2005 年)。这些化合物一直是开发治疗全身性和浅表性真菌感染以及转移性乳腺癌激素疗法的工具。

治疗潜力

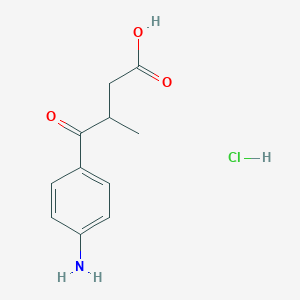

苯并噻唑的治疗潜力延伸到抗肿瘤活性。新型 2-(4-氨基苯基)苯并噻唑已被发现具有强大的体外和体内抗肿瘤特性。其作用机制涉及细胞色素 P450 1A1 的诱导和生物转化,突出了这些化合物在癌症治疗中的重要性 (Bradshaw 等人,2002 年)。此类研究强调了苯并噻唑衍生物在开发具有可控副作用的新型癌症治疗方法中的潜力。

抗惊厥和抗菌活性

苯并噻唑和三唑衍生物在抗惊厥和抗菌活性方面也显示出有希望的结果。例如,研究已经发现了具有显着抗惊厥作用的化合物,表明它们在治疗癫痫和相关疾病中的潜力 (Wang 等人,2019 年)。此外,已经注意到对多种病原体的抗菌活性,表明这些化合物在开发新型抗菌剂中的用途 (Turan-Zitouni 等人,2005 年)。

安全和危害

2-Tributylstannylbenzothiazole is classified as a flammable liquid and vapor. It is toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation. It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

未来方向

作用机制

Target of Action

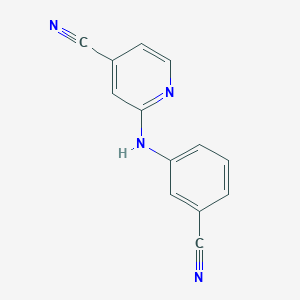

2-Tributylstannylbenzothiazole is a derivative of benzothiazole, which has been found to exhibit potent anti-tubercular activity . The primary target of benzothiazole derivatives is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .

Mode of Action

Benzothiazole derivatives have been shown to inhibit the growth of mycobacterium tuberculosis . The inhibitory effect is likely due to the interaction of the benzothiazole moiety with key enzymes or proteins within the bacterium, disrupting its normal function and leading to cell death .

Biochemical Pathways

Benzothiazole derivatives are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions

Pharmacokinetics

The compound’s molecular weight (42423) and its physical properties such as refractive index (n20/D 1556) and density (1202 g/mL at 25 °C) have been reported . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of the action of 2-Tributylstannylbenzothiazole is the inhibition of the growth of Mycobacterium tuberculosis . This leads to a decrease in the number of viable bacteria, contributing to the control and treatment of tuberculosis.

Action Environment

The action, efficacy, and stability of 2-Tributylstannylbenzothiazole can be influenced by various environmental factors. While specific studies on this compound are lacking, research on similar compounds suggests that factors such as temperature, pH, and the presence of other substances can affect the activity of the compound

属性

IUPAC Name |

1,3-benzothiazol-2-yl(tributyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4NS.3C4H9.Sn/c1-2-4-7-6(3-1)8-5-9-7;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXRSCVOWFUPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396069 | |

| Record name | 2-(Tributylstannyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tributylstannylbenzothiazole | |

CAS RN |

105445-58-7 | |

| Record name | 2-(Tributylstannyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tributylstannyl)-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

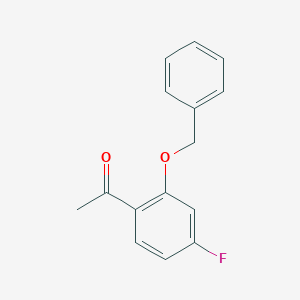

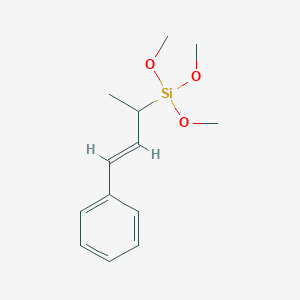

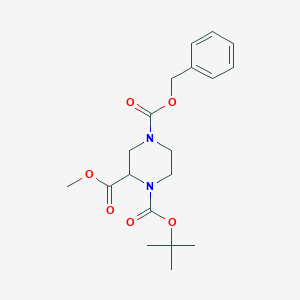

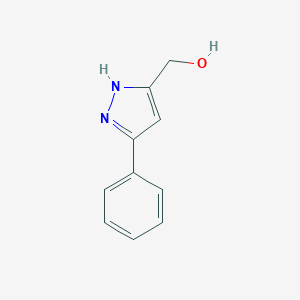

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。